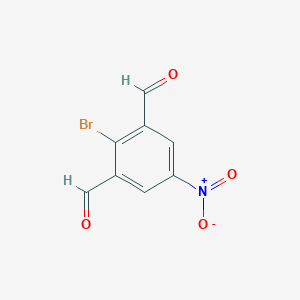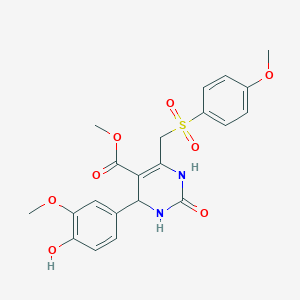
N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide" involves intricate procedures that ensure the precise incorporation of functional groups and structural motifs essential for its activity. For example, the synthesis and crystal structure elucidation of related compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, have been documented, showcasing the use of IR, 1H NMR, and EI mass spectral analysis for identification, along with X-ray crystallographic studies to confirm structure (Özbey et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For instance, studies on similar structures have shown the occurrence of intramolecular hydrogen bonds and the comparison of crystal and optimized geometries at different levels of calculation, highlighting the significance of molecular structure in determining the compound's properties and reactivity (Özbey et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of "this compound" and similar compounds are influenced by their functional groups and molecular structure. For example, the presence of the fluorobenzyl group has been shown to affect the stability and reactivity of compounds, demonstrating the importance of specific substituents in determining chemical behavior (Crich et al., 2009).
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Excited State Dynamics
Research into benzyl radicals and their derivatives, such as p-fluorobenzyl, has provided insights into their spectroscopy and excited state dynamics. Studies involving the photolysis of chlorides in a supersonic free jet and laser-induced fluorescence (LIF) have shed light on the vibrational structures and energy states of these molecules. This research is fundamental in understanding the behavior of such compounds under various conditions, contributing to fields like photochemistry and molecular physics (Fukushima & Obi, 1990).
Na+/Ca2+ Exchange Inhibition
Compounds structurally related to N1-(4-fluorobenzyl)-N2-(4-(furan-3-yl)benzyl)oxalamide have been explored for their potential in pharmacology, particularly as Na+/Ca2+ exchange (NCX) inhibitors. The novel compound YM-244769 has shown preferential inhibition of NCX3, which is implicated in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This selective inhibition presents a promising avenue for therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).
Modification of Nucleoside Transport
The development of analogues to modify nucleoside transport, by replacing the ribose moiety with substituted benzyl groups, demonstrates the versatility of these compounds in medicinal chemistry. Such modifications aim to reduce polarity and improve oral absorption or CNS penetration, with implications for the development of new therapeutic agents (Tromp et al., 2004).
Insecticide Activity
Flubendiamide, a novel insecticide with unique structural features including a substituted benzyl group, shows extremely strong activity against lepidopterous pests. Its novel mode of action and safety profile for non-target organisms highlight the potential of such compounds in agricultural applications (Tohnishi et al., 2005).
Structural Characterization and Conformation
The structural and conformational aspects of fluorinated compounds, including those similar to this compound, have been studied through NMR spectroscopy and X-ray crystallography. Such research aids in understanding the stereochemistry and physical properties of these molecules, facilitating their application in various fields of chemistry and material science (Teixeira et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-18-7-3-15(4-8-18)12-23-20(25)19(24)22-11-14-1-5-16(6-2-14)17-9-10-26-13-17/h1-10,13H,11-12H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOQIGOPPPVVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)
![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)



![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)
![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)



![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)